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Compound of Interest

Compound Name: N-Nitrosomethylphenidate

Cat. No.: B13421479 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of N-
Nitrosomethylphenidate (NMPH), a potential genotoxic impurity in methylphenidate drug

products. Due to the limited availability of public spectroscopic data for N-
Nitrosomethylphenidate, this guide utilizes data from the closely related structural analog, N-

nitrosopiperidine, to infer expected spectral characteristics. This document outlines key

analytical techniques, experimental protocols for synthesis and analysis, and the biological

implications of nitrosamine impurities.

Spectroscopic Data Analysis
The spectroscopic analysis of N-Nitrosomethylphenidate is crucial for its identification and

quantification. The following tables summarize the expected and reported spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of N-
Nitrosomethylphenidate. The presence of the nitroso group introduces magnetic anisotropy,

which can lead to the observation of distinct signals for protons and carbons near the N-nitroso

bond, often resulting in the appearance of rotamers (E/Z isomers).

Table 1: Predicted ¹H NMR Spectroscopic Data for N-Nitrosomethylphenidate
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Functional Group
Chemical Shift (δ,
ppm)

Multiplicity Notes

Phenyl-H 7.20 - 7.50 m
Aromatic protons of

the phenyl ring.

Methine-H (CH-Ph) 3.80 - 4.20 d or dd

Proton adjacent to the

phenyl and piperidine

rings.

Methoxy-H (O-CH₃) 3.60 - 3.80 s
Protons of the methyl

ester group.

Piperidine-H (α to N-

NO)

3.50 - 4.50 & 2.50 -

3.50
m

Diastereotopic protons

adjacent to the N-

nitroso group, may

show distinct signals

for E/Z isomers.

Piperidine-H (other) 1.20 - 2.00 m
Remaining protons of

the piperidine ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data for N-Nitrosomethylphenidate
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Carbon Atom Chemical Shift (δ, ppm) Notes

Carbonyl-C (C=O) 170 - 175 Carbon of the ester group.

Phenyl-C (quaternary) 135 - 140
Carbon of the phenyl ring

attached to the stereocenter.

Phenyl-C 125 - 130 Aromatic carbons.

Methine-C (CH-Ph) 55 - 65 Carbon of the stereocenter.

Methoxy-C (O-CH₃) 50 - 55
Carbon of the methyl ester

group.

Piperidine-C (α to N-NO) 40 - 55

Carbons adjacent to the N-

nitroso group, may show

distinct signals for E/Z isomers.

Piperidine-C (other) 20 - 35
Remaining carbons of the

piperidine ring.

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds

and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the characteristic functional groups present in N-
Nitrosomethylphenidate.

Table 3: Expected Infrared Absorption Bands for N-Nitrosomethylphenidate

Functional Group Wavenumber (cm⁻¹) Intensity

C-H stretch (aromatic) 3000 - 3100 Medium

C-H stretch (aliphatic) 2850 - 3000 Medium

C=O stretch (ester) 1730 - 1750 Strong

N-N=O stretch 1430 - 1480 Strong

C-N stretch 1000 - 1250 Medium
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Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique for the detection and quantification of N-
Nitrosomethylphenidate, even at trace levels. The fragmentation pattern provides valuable

information for structural confirmation.

Table 4: Predicted Mass Spectrometry Data for N-Nitrosomethylphenidate

Ion m/z (calculated) Fragmentation Pathway

[M+H]⁺ 263.1390 Protonated molecular ion

[M+Na]⁺ 285.1209 Sodiated molecular ion

[M-NO]⁺ 233.1441 Loss of the nitroso group

[M-OCH₃]⁺ 232.1233 Loss of the methoxy group

[C₆H₅CHCO]⁺ 105.0335
Fragment from the

phenylacetyl moiety

[C₅H₁₀N]⁺ 84.0808
Fragment from the piperidine

ring

Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and analysis

of N-Nitrosomethylphenidate. These protocols are based on established methods for other

pharmaceutical nitrosamine impurities and should be optimized for specific laboratory

conditions.[1][2]

Synthesis of N-Nitrosomethylphenidate
N-Nitrosomethylphenidate can be synthesized by the nitrosation of methylphenidate.[3]

Materials:

Methylphenidate hydrochloride

Sodium nitrite (NaNO₂) or Isoamyl nitrite
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Hydrochloric acid (HCl)

Dichloromethane (CH₂Cl₂)

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate

Round-bottom flask

Magnetic stirrer

Ice bath

Separatory funnel

Rotary evaporator

Procedure:

Dissolve methylphenidate hydrochloride in water in a round-bottom flask and cool the

solution in an ice bath.

Slowly add a solution of sodium nitrite in water to the cooled methylphenidate solution with

constant stirring.

Acidify the reaction mixture by the dropwise addition of hydrochloric acid while maintaining

the temperature below 5 °C.

Allow the reaction to stir in the ice bath for 1-2 hours.

Extract the product with dichloromethane (3x).

Combine the organic layers and wash with saturated sodium bicarbonate solution and then

with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure using a rotary evaporator to obtain crude N-Nitrosomethylphenidate.
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The crude product can be purified by column chromatography.

Analytical Method for Quantification
A high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is

recommended for the sensitive and selective quantification of N-Nitrosomethylphenidate in

drug substances and products.[4][5]

Instrumentation:

HPLC system with a C18 column

Tandem mass spectrometer with an electrospray ionization (ESI) source

Mobile Phase:

A: 0.1% Formic acid in water

B: 0.1% Formic acid in acetonitrile

Gradient Elution:

A suitable gradient program should be developed to achieve optimal separation of N-
Nitrosomethylphenidate from the active pharmaceutical ingredient (API) and other impurities.

MS/MS Parameters:

Ionization Mode: Positive ESI

Multiple Reaction Monitoring (MRM) Transitions:

Quantifier: 263.1 → 233.1 (Loss of NO)

Qualifier: 263.1 → 84.1 (Piperidine ring fragment)

Method Validation:

The analytical method should be validated according to ICH guidelines, including specificity,

linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[6]
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Visualizations
The following diagrams illustrate the key processes involved in the formation and biological

impact of N-Nitrosomethylphenidate.

Synthesis Analysis

Methylphenidate + NaNO2/Acid Nitrosation Reaction Crude NMPH Purification Pure NMPH Sample PreparationAnalytical Standard LC-MS/MS Analysis Data Processing Quantification

Click to download full resolution via product page

Experimental workflow for NMPH synthesis and analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b13421479?utm_src=pdf-body
https://www.benchchem.com/product/b13421479?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13421479?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


N-Nitrosomethylphenidate

Metabolic Activation (CYP450)

Reactive Electrophilic Intermediate

DNA

DNA Adducts

Alkylation

DNA Repair Pathways

Repair

Mutation

Replication Error

Apoptosis

Cellular Stress

Carcinogenesis

Click to download full resolution via product page

Genotoxicity signaling pathway of N-nitrosamines.

Genotoxicity and Signaling Pathways
N-nitrosamines are a class of compounds that are of significant concern due to their potential

to cause cancer.[7][8] The carcinogenicity of many nitrosamines is linked to their metabolic

activation by cytochrome P450 (CYP) enzymes in the liver and other tissues.[9]
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This metabolic process transforms the relatively inert nitrosamine into a highly reactive

electrophilic species, a diazonium ion.[7] This reactive intermediate can then covalently bind to

cellular macromolecules, most importantly DNA, to form DNA adducts.[9] The formation of

these adducts, if not properly repaired by the cell's DNA repair mechanisms, can lead to

mutations during DNA replication. The accumulation of such mutations in critical genes that

control cell growth and division can ultimately lead to the initiation of cancer.[10] The specific

signaling pathways that are disrupted by nitrosamine-induced DNA damage are complex and

can involve the activation of cell cycle checkpoints, the induction of apoptosis (programmed cell

death), and the activation of DNA repair pathways.[11] Chronic exposure to even low levels of

nitrosamines can overwhelm these protective mechanisms, increasing the risk of

carcinogenesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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